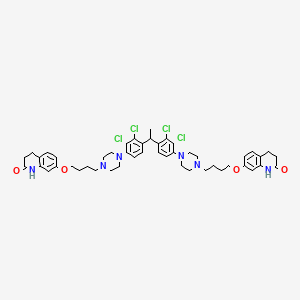

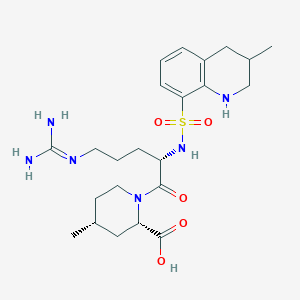

Dabigatran Etexilate N-Oxide Inner Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

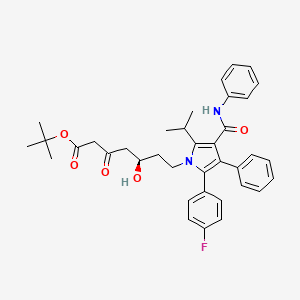

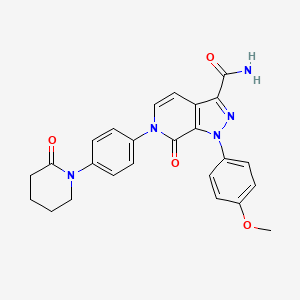

Dabigatran Etexilate N-Oxide Inner Salt is a biochemical compound used primarily in research settings. It is a derivative of Dabigatran Etexilate, which is an oral prodrug of Dabigatran, a selective, reversible, competitive, direct thrombin inhibitor . This compound is known for its anticoagulant properties and is used in the prevention and treatment of venous thromboembolic events .

Applications De Recherche Scientifique

Dabigatran Etexilate N-Oxide Inner Salt is widely used in scientific research, particularly in the fields of:

Chemistry: As a model compound for studying oxidation and reduction reactions.

Biology: To investigate its effects on thrombin and other biological pathways.

Medicine: For developing anticoagulant therapies and studying their mechanisms.

Industry: Used in the production of anticoagulant drugs and related compounds

Mécanisme D'action

Target of Action

Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .

Mode of Action

Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .

Pharmacokinetics

This compound is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .

Analyse Biochimique

Biochemical Properties

Dabigatran Etexilate N-Oxide Inner Salt is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Dabigatran directly inhibits the conversion of fibrinogen to fibrin by thrombin, impairing the clotting process and acting as an anticoagulant .

Cellular Effects

This compound has been shown to induce cytotoxicity in rat gastric epithelial cells via mitochondrial reactive oxygen species production . This suggests that the compound can influence cell function and potentially impact cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active form, dabigatran, by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin .

Temporal Effects in Laboratory Settings

In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration of this compound . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Metabolic Pathways

This compound is rapidly hydrolyzed by nonspecific, ubiquitous esterases to the active form, dabigatran, via 2 intermediate metabolites . Dabigatran is not metabolized by cytochrome P450 isoenzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

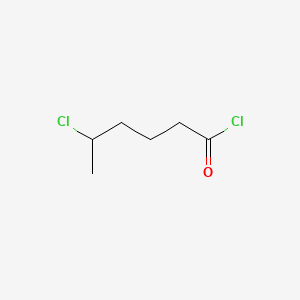

The synthesis of Dabigatran Etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with bromobenzene, which undergoes nitration to form nitrobromobenzene. This intermediate is then subjected to cyanation to produce cyanobenzene. The Pinner reaction is used to convert cyanobenzene into an imidate, which is then esterified to form an ester derivative. Reduction and alkylation steps follow to yield the final product .

Industrial Production Methods

Industrial production of Dabigatran Etexilate often involves improved processes to enhance yield and purity. One such method includes the condensation of 4-aminobenzamidine with hexyl chloroformate to form N-n-hexyl-4-aminobenzamidine-carbamate. This intermediate is then condensed with acetic acid derivatives to produce the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

Dabigatran Etexilate N-Oxide Inner Salt undergoes various chemical reactions, including:

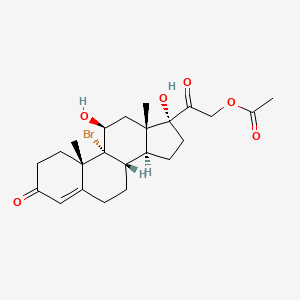

Oxidation: Conversion of Dabigatran Etexilate to its N-oxide form.

Reduction: Reduction of nitro groups to amines during synthesis.

Substitution: Halogen substitution reactions during the initial steps of synthesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions include various intermediates like nitrobromobenzene, cyanobenzene, and the final this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Warfarin: Another anticoagulant that works by inhibiting vitamin K-dependent clotting factors.

Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.

Apixaban: Another direct factor Xa inhibitor with similar applications.

Uniqueness

Dabigatran Etexilate N-Oxide Inner Salt is unique due to its direct inhibition of thrombin, offering a predictable pharmacokinetic profile without the need for routine monitoring, unlike Warfarin . Its reversible binding also provides an advantage in managing bleeding risks .

Propriétés

Numéro CAS |

1381757-44-3 |

|---|---|

Formule moléculaire |

C34H41N7O6 |

Poids moléculaire |

643.73 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)